4-Bromofuran-2-sulfonyl chloride
Description
4-Bromofuran-2-sulfonyl chloride is a halogenated sulfonyl chloride derivative featuring a furan ring substituted with a bromine atom at the 4-position and a sulfonyl chloride group at the 2-position. Sulfonyl chlorides are widely employed in pharmaceuticals, agrochemicals, and materials science due to their electrophilic sulfonyl group, which facilitates the formation of sulfonamides, sulfonate esters, or other functionalized derivatives .
Properties
Molecular Formula |
C4H2BrClO3S |
|---|---|
Molecular Weight |
245.48 g/mol |
IUPAC Name |
4-bromofuran-2-sulfonyl chloride |
InChI |
InChI=1S/C4H2BrClO3S/c5-3-1-4(9-2-3)10(6,7)8/h1-2H |
InChI Key |
UROVRAPZEOTJOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromofuran-2-sulfonyl chloride typically involves the sulfonylation of 4-bromofuran. One common method is the reaction of 4-bromofuran with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Industrial production may also incorporate purification steps such as recrystallization or distillation to obtain high-quality product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromofuran-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonyl thiols, respectively.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonyl Thiols: Formed by reaction with thiols.
Scientific Research Applications
4-Bromofuran-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized compounds.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromofuran-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate, and sulfonyl thiol derivatives. The bromine atom at the 4-position can also participate in electrophilic aromatic substitution reactions, further expanding its synthetic utility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several brominated sulfonyl chlorides and related aromatic derivatives, enabling a comparative analysis based on substituent effects, reactivity, and applications. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Observations
Core Structure Differences :
- 4-Bromofuran-2-sulfonyl chloride features a furan ring , a five-membered oxygen-containing heterocycle, which is more electron-rich and conformationally constrained compared to benzene derivatives. This increases its reactivity in electrophilic substitution but may reduce thermal stability .
- Benzene-based analogs (e.g., entries in Table 1) exhibit stronger aromatic stabilization, enabling diverse substitution patterns (e.g., halogenation at meta/para positions) for tailored electronic effects .
Substituent Effects :
- Halogen Placement : Bromine at the 4-position (as in 4-Bromo-2,6-dichlorobenzenesulfonyl chloride) enhances steric hindrance and directs reactivity toward ortho/para positions in further functionalization . In contrast, bromine on a furan ring (smaller ring size) may lead to faster hydrolysis of the sulfonyl chloride group due to reduced steric protection.
- Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., 4-Bromo-2-fluorobenzylsulphonyl chloride) amplify electrophilicity of the sulfonyl group, favoring nucleophilic aromatic substitution (SNAr) reactions .
Synthetic Utility :
- Benzene-based sulfonyl chlorides are commonly used in Suzuki-Miyaura couplings or as sulfonating agents .
- Furan-based derivatives like this compound may serve as precursors for heterocyclic drug candidates (e.g., kinase inhibitors) due to their unique electronic profile, though direct evidence of such applications is absent in the provided sources.
Research Findings
- A study on (2-Bromo-4-chlorophenyl)methanesulfonyl chloride demonstrated its efficacy in synthesizing sulfonamide-based protease inhibitors, leveraging the bromine atom for subsequent cross-coupling .
- 4-Bromo-2,6-difluorobenzenesulphonyl chloride (CAS 874804-21-4) exhibited superior regioselectivity in SNAr reactions compared to non-fluorinated analogs, attributed to fluorine’s strong electron-withdrawing effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
